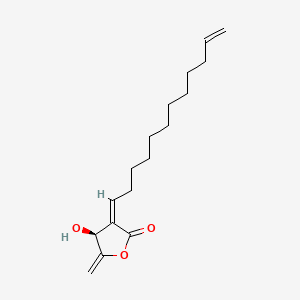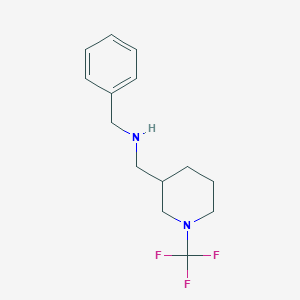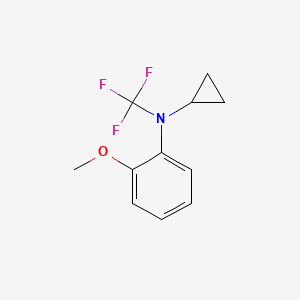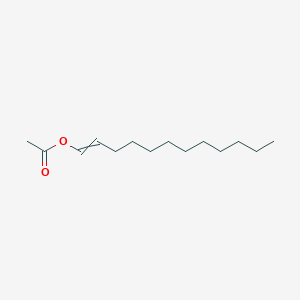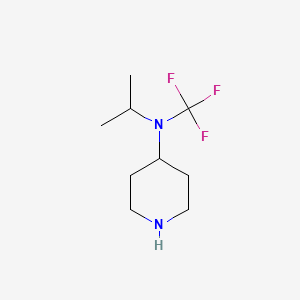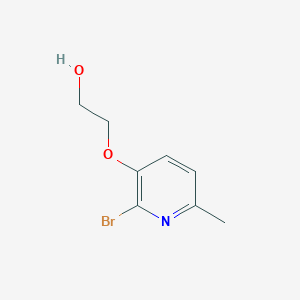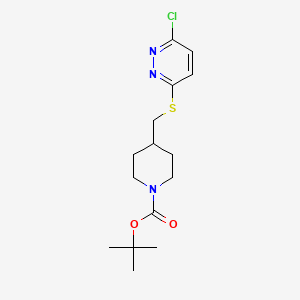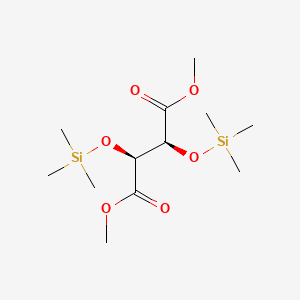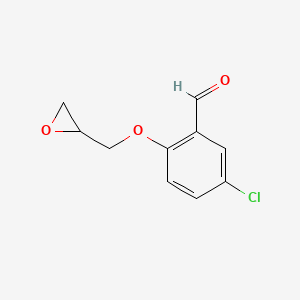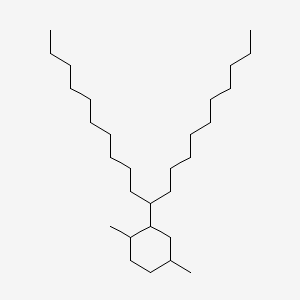![molecular formula C10H15Cl2NO B13949389 2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.4]octane ring system, which is fused with an azaspiro moiety and substituted with chloro and ethanone groups. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable dihalide and a nitrogen-containing nucleophile.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Ethanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with functional groups such as azides, thiols, and ethers.
Oxidation: Formation of carboxylic acids, aldehydes, and ketones.
Reduction: Formation of alcohols and amines.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the chloro and ethanone groups can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: Similar in structure but with a difluorophenyl group instead of the spirocyclic core.
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone: Contains a dimethoxyphenyl group, differing in electronic and steric properties.
Uniqueness
2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of the azaspiro moiety and the chloro substituents further enhances its versatility in chemical synthesis and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H15Cl2NO |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H15Cl2NO/c11-5-8-3-10(4-8)1-2-13(7-10)9(14)6-12/h8H,1-7H2 |
Clave InChI |
FHVDTFNREPQTSX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)CCl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
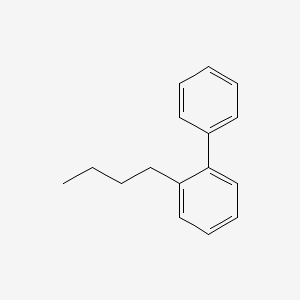

![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
